molecular formula C20H18F3N5O B2569496 Isoquinolin-1-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034442-91-4

Isoquinolin-1-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Katalognummer B2569496
CAS-Nummer: 2034442-91-4
Molekulargewicht: 401.393
InChI-Schlüssel: RQOLMNBCAQCWDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a reaction involving 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask resulted in the formation of methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the crystal structure of a related compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, was determined using X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving Isoquinolin-1-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone have not been reported, related compounds have been synthesized and evaluated for their biological activities .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Characterization

A study by Zaki, Radwan, and El-Dean (2017) focused on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research involved acetylation, nucleophilic substitution reactions, and the use of various organic reagents to synthesize compounds with potential pharmacological activities. The compounds were fully characterized using elemental and spectral analyses, highlighting a methodological approach to investigating such chemical structures R. Zaki, S. M. Radwan, A. El-Dean, 2017.

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, analyzing their luminescent properties and photo-induced electron transfer mechanisms. This study provides insight into the chemical behavior of similar compounds under various conditions, potentially useful in materials science and sensor technology Jiaan Gan, Kongchang Chen, Chen-Pin Chang, H. Tian, 2003.

Pharmacological Potential

Research into compounds with similar structures has explored potential pharmacological applications. For instance, the study by Nagai et al. (1998) on the synthesis of 5,8-methanoquinazolines fused with various heterocycles, including imidazole and pyrimidine, showed that most compounds possessed central nervous system stimulant activities. Such findings hint at the therapeutic potentials of structurally related compounds in neurological applications Sbin-Ichi Nagai, T. Ueda, A. Nagatsu, Keiko Nakaoka, N. Murakami, J. Sakakibara, M. Fujita, Y. Hotta, 1998.

Antitumor Evaluation

Iribarra et al. (2012) synthesized novel 6-arylsubstituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones and evaluated their cytotoxic activity against various cancer cell lines. This research indicates the potential anticancer properties of compounds with similar chemical frameworks, providing a foundation for further exploration in cancer therapy Jennyfer Iribarra, D. Vásquez, C. Theoduloz, J. Benites, David Ríos, J. Valderrama, 2012.

Zukünftige Richtungen

The future directions for research on Isoquinolin-1-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone and related compounds could involve further exploration of their potential as CDK2 inhibitors . Additionally, their synthesis and characterization could be further optimized, and their biological activities could be evaluated in more detail.

Eigenschaften

IUPAC Name

isoquinolin-1-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O/c1-13-25-16(20(21,22)23)12-17(26-13)27-8-10-28(11-9-27)19(29)18-15-5-3-2-4-14(15)6-7-24-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOLMNBCAQCWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-1-yl(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.